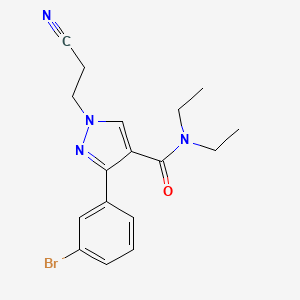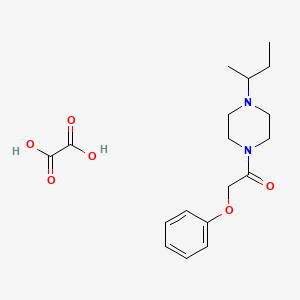
N-(2-ethoxyphenyl)-N'-ethylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-N'-ethylethanediamide, commonly known as EEED, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. EEED belongs to the family of diamide compounds and is known for its unique chemical structure and properties. In
Wissenschaftliche Forschungsanwendungen
EEED has been extensively studied for its potential applications in various scientific fields. In medicine, EEED has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. Additionally, EEED has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. In agriculture, EEED has been shown to have insecticidal activity, making it a potential alternative to traditional pesticides. In materials science, EEED has been used as a building block for the synthesis of novel materials, including metal-organic frameworks and polymers.
Wirkmechanismus
The mechanism of action of EEED is not fully understood, but studies have suggested that it works by disrupting cellular processes in target cells. In cancer cells, EEED has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. In bacteria, EEED has been found to disrupt the function of cell membranes, leading to cell death. The exact mechanism of action of EEED in insect cells and materials science applications is still under investigation.
Biochemical and Physiological Effects
EEED has been shown to have a range of biochemical and physiological effects, depending on the target organism or material. In cancer cells, EEED has been found to induce apoptosis, or programmed cell death, leading to a reduction in tumor growth. In bacteria, EEED has been shown to disrupt the function of cell membranes, leading to cell death. In insects, EEED has been found to disrupt the function of nerve cells, leading to paralysis and death. In materials science applications, EEED has been used as a building block for the synthesis of materials with unique properties, including high porosity and selective adsorption.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EEED is its versatility in various scientific applications. Its unique chemical structure and properties make it a potential candidate for a wide range of research projects. Additionally, the synthesis process for EEED is relatively straightforward, and the yield is typically high. However, there are also some limitations to using EEED in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to fully explore its potential applications. Additionally, the toxicity of EEED in various organisms and materials is still under investigation, and caution should be taken when handling and using this compound.
Zukünftige Richtungen
There are many potential future directions for research on EEED. In medicine, further studies are needed to explore its potential as an antitumor agent and antibiotic. In agriculture, research is needed to develop new insecticides that are less harmful to the environment and human health. In materials science, EEED can be used as a building block for the synthesis of materials with unique properties, including high porosity and selective adsorption. Additionally, further research is needed to fully understand the mechanism of action of EEED in various organisms and materials. Overall, EEED has great potential for a wide range of scientific applications, and further research is needed to fully explore its potential.
Synthesemethoden
EEED can be synthesized through a multi-step process involving the reaction of 2-ethoxyaniline with ethyl chloroacetate, followed by the addition of ethylenediamine. The resulting product is then purified through recrystallization. The yield of the synthesis process is typically high, and the purity of the final product can be verified through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
N'-(2-ethoxyphenyl)-N-ethyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-13-11(15)12(16)14-9-7-5-6-8-10(9)17-4-2/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNUQTJFYONCCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC=CC=C1OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-Ethoxyphenyl)-N-ethylethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-[(4-methyl-1H-imidazol-5-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5131099.png)
![2-{[5-acetyl-3-cyano-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B5131108.png)
![6-amino-1-benzyl-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5131118.png)
![5-chloro-2-[(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5131128.png)
![1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B5131134.png)
![2,2,4-trimethyl-1-{[(1-methyl-1H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5131135.png)
![1-[(2E)-2-methyl-2-buten-1-yl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5131142.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5131150.png)
![N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5131163.png)
![11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5131178.png)



